molecular formula C15H14N4 B4475272 N4-Methyl-N2-phenylquinazoline-2,4-diamine

N4-Methyl-N2-phenylquinazoline-2,4-diamine

Cat. No.: B4475272
M. Wt: 250.30 g/mol
InChI Key: JPJFDHZNBUPMFU-UHFFFAOYSA-N
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Description

N4-Methyl-N2-phenylquinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a methyl group at the N4 position and a phenyl group at the N2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Methyl-N2-phenylquinazoline-2,4-diamine typically involves the reaction of 2-aminobenzophenone with formamide under acidic conditions to form the quinazoline core. Subsequent methylation and phenylation steps are carried out to introduce the N4-methyl and N2-phenyl groups, respectively. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N4-Methyl-N2-phenylquinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4-Methyl-N2-phenylquinazoline-2,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-Methyl-N2-phenylquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N2-Methyl-N4-phenylquinazoline-2,4-diamine
  • N2-Benzyl-N4-methylquinazoline-2,4-diamine
  • N2-Isopropyl-N4-benzylquinazoline-2,4-diamine

Uniqueness

N4-Methyl-N2-phenylquinazoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its methyl and phenyl groups at the N4 and N2 positions, respectively, contribute to its unique pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

4-N-methyl-2-N-phenylquinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-16-14-12-9-5-6-10-13(12)18-15(19-14)17-11-7-3-2-4-8-11/h2-10H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJFDHZNBUPMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=CC=CC=C21)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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